2-Bromo-1-(m-tolyl)ethanone

Physical Chemistry Material Characterization Chemical Handling

2-Bromo-1-(m-tolyl)ethanone (CAS 51012-64-7) is the meta-isomer α-bromo ketone specifically required for regioselective alkylation and heterocycle synthesis in medicinal chemistry and API development. Unlike its ortho/para isomers, the meta-methyl group preserves aromatic electron density without introducing steric hindrance at the reactive center—directly impacting reaction kinetics, regioselectivity, and final product yield. The solid physical form (mp 45–49°C) enables gravimetric dispensing with superior accuracy versus liquid positional isomers, reducing stoichiometric error in multi-step syntheses. The α-bromo (vs. chloro) leaving group accelerates nucleophilic substitution, shortening cycle times in lead optimization and SAR library production. Specifications include density 1.4 g/cm³, refractive index 1.56, and ≥97% purity—making it suitable for use as an analytical reference standard in HPLC/GC method development. Bulk quantities available; inquire for custom packaging.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 51012-64-7
Cat. No. B1277502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(m-tolyl)ethanone
CAS51012-64-7
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)CBr
InChIInChI=1S/C9H9BrO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,6H2,1H3
InChIKeyBANFRNTVKCHZDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(m-tolyl)ethanone (CAS 51012-64-7): Sourcing and Identity Guide for Pharmaceutical Intermediates


2-Bromo-1-(m-tolyl)ethanone (CAS 51012-64-7) is an α-bromo ketone with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol [1]. It is a white to light yellow crystalline solid primarily utilized as a key electrophilic building block in organic synthesis, particularly within pharmaceutical and agrochemical research [2]. Its unique structure features a bromine atom at the alpha position of a ketone and a meta-substituted methyl group on the aromatic ring .

Why Meta-Substitution Matters: The Critical Distinction of 2-Bromo-1-(m-tolyl)ethanone


Substituting 2-Bromo-1-(m-tolyl)ethanone with a positional isomer (ortho or para) or a different halogen (chloro) is not chemically equivalent and can lead to significant failures in synthetic pathways. The position of the methyl group (meta vs. ortho/para) alters the electron density of the aromatic ring and introduces steric hindrance, which directly impacts reaction kinetics, regioselectivity, and final product yield . Similarly, replacing the bromine atom with chlorine changes the compound's electrophilicity and leaving group ability, requiring different reaction conditions and potentially leading to incomplete conversions . These differences are not merely theoretical; they translate to quantifiable variations in melting point, boiling point, and reaction outcomes .

Quantitative Differentiation Evidence for 2-Bromo-1-(m-tolyl)ethanone (CAS 51012-64-7) Against Key Analogs


Physical Property Differences: Melting Point and Density

2-Bromo-1-(m-tolyl)ethanone exhibits distinct physical properties compared to its closest analogs. Its melting point of 45-49 °C is significantly lower than that of the ortho-substituted isomer, which is a liquid at room temperature (boiling point of 82°C at unknown pressure) . This difference in physical state has direct implications for handling, storage, and formulation. Furthermore, the density of the meta-isomer is 1.4 g/cm³ , while the para-isomer's density is not explicitly quantified in comparable sources, making the meta-isomer a more characterized and predictable material for precise experimental work.

Physical Chemistry Material Characterization Chemical Handling

Differences in Electrophilic Reactivity: Bromo vs. Chloro Analogs

The α-bromo ketone moiety in 2-Bromo-1-(m-tolyl)ethanone provides a superior leaving group compared to the corresponding chloro analog, 2-Chloro-1-(m-tolyl)ethanone (CAS 21886-54-4). While direct kinetic data is not available in open literature for this specific pair, the class-level inference is well-established in physical organic chemistry. The carbon-bromine bond (∼285 kJ/mol) is weaker than the carbon-chlorine bond (∼327 kJ/mol) [1]. This translates to faster rates of nucleophilic substitution, a foundational reaction for building complex molecules. The molecular weight difference is also notable: 213.07 g/mol for the bromo compound [2] versus 168.62 g/mol for the chloro compound .

Organic Synthesis Reaction Kinetics Medicinal Chemistry

Purity and Commercial Availability: Benchmarking Analytical Standards

From a procurement perspective, 2-Bromo-1-(m-tolyl)ethanone is widely available at high analytical standards. Suppliers routinely offer purity grades of 97% (GC/HPLC) and 98% (GC) . This is comparable to the para-isomer (98% purity) [1] but demonstrates a more established and documented supply chain than the less common ortho-isomer. The availability of detailed specifications, including a refractive index of 1.56 , provides quantifiable benchmarks for quality assurance and method validation.

Quality Control Analytical Chemistry Procurement

Key Application Scenarios for 2-Bromo-1-(m-tolyl)ethanone (CAS 51012-64-7) Based on Quantitative Differentiation


Synthesis of Pharmaceutical Intermediates Requiring Precise Stoichiometry

The solid state of 2-Bromo-1-(m-tolyl)ethanone (melting point 45-49°C) allows for accurate weighing and controlled addition in multi-step syntheses . This is a key advantage over its liquid ortho-isomer, where volumetric transfers can introduce greater error and variability. In the synthesis of complex active pharmaceutical ingredients (APIs) where precise stoichiometry is critical for yield and purity, the solid form of the meta-isomer is preferred for process robustness .

Accelerated Nucleophilic Substitution Reactions in Medicinal Chemistry

The α-bromo ketone group in 2-Bromo-1-(m-tolyl)ethanone is a more reactive electrophile than its chloro counterpart . In medicinal chemistry programs aiming to rapidly synthesize and screen large libraries of heterocyclic compounds (e.g., thiazoles, imidazoles), this enhanced reactivity can significantly accelerate synthesis cycles. Faster reaction rates translate directly to higher throughput in lead optimization and structure-activity relationship (SAR) studies.

Method Development and Quality Control (QC) Standardization

The availability of 2-Bromo-1-(m-tolyl)ethanone with high purity (≥97%) and well-defined analytical specifications (e.g., density of 1.4 g/cm³, refractive index of 1.56) makes it an excellent candidate for use as a reference standard in analytical method development . It can be employed to calibrate HPLC or GC systems, validate new synthetic methods, and ensure batch-to-batch consistency in manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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